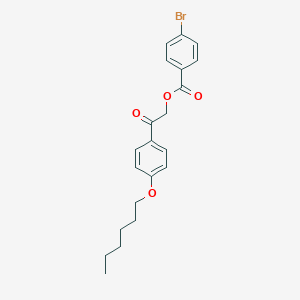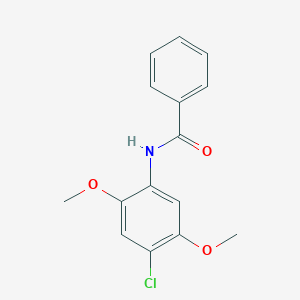![molecular formula C16H14N4O3 B274122 N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B274122.png)
N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a hydrazide derivative that contains a pyrazole ring and an indene moiety.
Mécanisme D'action
The mechanism of action of N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide is not fully understood. However, some studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. For example, this compound has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide in lab experiments is its potential to exhibit significant pharmacological activities. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide. Some of these directions include:
1. Investigating the mechanism of action of this compound in more detail.
2. Studying the potential toxicity of this compound and identifying ways to mitigate its effects.
3. Developing new derivatives of this compound with enhanced pharmacological activities.
4. Studying the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Méthodes De Synthèse
The synthesis of N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide can be achieved using different methods. One of the most common methods involves the condensation reaction between 1-methyl-1H-pyrazole-3-carbohydrazide and 1,3-dioxo-2,3-dihydro-1H-indene-2-carbaldehyde in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a solvent such as ethanol or methanol.
Applications De Recherche Scientifique
N'-[(1E)-1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-1-methyl-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits significant pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Propriétés
Formule moléculaire |
C16H14N4O3 |
|---|---|
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
N-[(E)-1-(1,3-dioxoinden-2-yl)ethylideneamino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O3/c1-9(17-18-16(23)12-7-8-20(2)19-12)13-14(21)10-5-3-4-6-11(10)15(13)22/h3-8,13H,1-2H3,(H,18,23)/b17-9+ |
Clé InChI |
SWASUISMUNWYCO-RQZCQDPDSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=NN(C=C1)C)/C2C(=O)C3=CC=CC=C3C2=O |
SMILES |
CC(=NNC(=O)C1=NN(C=C1)C)C2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(=NNC(=O)C1=NN(C=C1)C)C2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)


![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)